molecular formula C18H22N2O B3054813 4,4'-Diisopropylazoxybenzene CAS No. 62022-85-9

4,4'-Diisopropylazoxybenzene

Cat. No. B3054813
CAS RN: 62022-85-9
M. Wt: 282.4 g/mol
InChI Key: DUBIKKUVAUOQQF-UHFFFAOYSA-N
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Description

4,4’-Diisopropylazoxybenzene is a chemical compound with the molecular formula C18H22N2O. It is related to diisopropylbenzenes (DIPB), which are organic compounds with the formula C6H4(CH(CH3)2)2 . DIPBs are colorless liquids, immiscible in water, and bear a pair of isopropyl (CH(CH3)2) substituents .


Chemical Reactions Analysis

The trans-cis isomerization of azobenzene, 4,4’-azopyridine, and azoxybenzene has been studied using quantum chemical calculations . The transition between the low-energy trans-cis isomers proceeds via a transition state while preserving the N→O bond so that the oxygen atom does not migrate between the nitrogen atoms .

Scientific Research Applications

Liquid Crystal Research

4,4'-Diisopropylazoxybenzene has been studied for its potential applications in the field of liquid crystals. Research has focused on the behavior of such compounds in magnetic and electric fields, particularly in different mesophases like smectic and nematic. These studies are crucial for understanding the orientation of molecules under external influences, which has implications in display technologies and other applications involving liquid crystals (Sentjurc & Schara, 1971).

Thermal Conductivity in Liquid Crystals

The thermal conductivity anisotropy of compounds in the 4,4'-dialkylazoxybenzene series has been investigated using photopyroelectric methods. Understanding heat transport in these compounds is important for applications where thermal management is crucial, such as in electronic devices that use liquid crystal technology (Caerels, Schoubs, & Thoen, 1997).

Photochemical Studies

The photochemical degradation of certain herbicides results in the formation of products including 4,4'-diisopropylazobenzene and this compound. Understanding these photochemical pathways is important for assessing the environmental impact of these herbicides and their breakdown products (Kulshrestha & Mukerjee, 1986).

Studies in Organic Electronics

Investigations into the properties of organic semiconducting molecules, including those related to 4-hydroxycyanobenzene, have implications for organic single crystals, which are closely related to compounds like this compound. These studies can help in the development of organic electronic devices, such as OLEDs and plastic photovoltaics (Fraboni, Fraleoni‐Morgera, & Cavallini, 2010).

properties

IUPAC Name

oxido-(4-propan-2-ylphenyl)-(4-propan-2-ylphenyl)iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13(2)15-5-9-17(10-6-15)19-20(21)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBIKKUVAUOQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62022-85-9
Record name Diazene, bis(4-(1-methylethyl)phenyl)-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062022859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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